N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

This compound features the specific 3-(ethanesulfonyl)benzamide substitution, a key differentiator from the common para-isomer (CAS 941959-70-2). Its meta-ethanesulfonyl group creates a unique hydrogen-bonding geometry critical for hinge-binding target engagement and metabolic stability in kinase inhibitor programs. Unlike dimethylsulfamoyl analogs, the simpler ethylsulfonyl group reduces conformational ambiguity for structure-based design. Procure this exact isomer to maintain assay reproducibility when your SAR hypothesis requires a 3-sulfonylbenzamide vector.

Molecular Formula C16H12Cl2N2O3S3
Molecular Weight 447.4 g/mol
CAS No. 896365-36-9
Cat. No. B6519558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide
CAS896365-36-9
Molecular FormulaC16H12Cl2N2O3S3
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O3S3/c1-2-26(22,23)10-5-3-4-9(6-10)15(21)20-16-19-12(8-24-16)11-7-13(17)25-14(11)18/h3-8H,2H2,1H3,(H,19,20,21)
InChIKeyKRXKHQRCJGHWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide (CAS 896365-36-9): A Structurally Differentiated Sulfonyl-Benzamide Probe for Kinase and Antiviral Screening


N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide (CAS 896365-36-9, molecular formula C16H12Cl2N2O3S3, MW 447.4 g/mol) is a synthetic small molecule featuring a 2,5-dichlorothiophene–thiazole biaryl core linked to a 3-(ethanesulfonyl)benzamide moiety [1]. It belongs to a broader class of 2,4-disubstituted thiazoles that have been explored in the patent literature for antiviral applications, particularly against hepatitis C virus (HCV), and as kinase inhibitor scaffolds [2][3]. The compound is catalogued in the PubChem database (CID 22581443) and is commercially available from multiple chemical suppliers as a research-grade screening compound, typically at ≥95% purity [1].

Why N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the 4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl benzamide chemotype, even minor modifications to the benzamide substituent—such as the position of the alkylsulfonyl group (meta vs. para), the sulfonyl chain length (ethyl vs. methyl), or the sulfonamide type (alkylsulfonyl vs. dialkylsulfamoyl)—produce distinct physicochemical profiles that can determine target engagement, solubility, and metabolic stability [1]. The 3-ethanesulfonyl substitution pattern distinguishes this compound from its 4-ethanesulfonyl positional isomer (CAS 941959-70-2) and from methylsulfonyl congeners (e.g., CAS 896363-14-7, the 2-methylsulfonyl analog), potentially altering hydrogen-bonding geometry and lipophilicity-driven off-rate kinetics [1][2]. Generic substitution without confirming target-specific SAR therefore risks selecting a compound with divergent binding, selectivity, or ADME properties, undermining assay reproducibility and hit validation efforts [3].

Quantitative Differentiation Evidence for N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide (896365-36-9)


Meta- vs. Para-Ethanesulfonyl Positional Isomerism: Distinct Hydrogen-Bond Acceptor Topology and Dipole Orientation

The target compound bears the ethanesulfonyl group at the 3-position (meta) of the benzamide ring, in contrast to its closest positional isomer, N-4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide (CAS 941959-70-2), which carries the same substituent at the 4-position (para). Meta-substitution creates a different spatial orientation of the sulfonyl oxygen hydrogen-bond acceptors relative to the amide NH donor and the thiazole core, which can influence the geometry of key interactions within ATP-binding pockets [1]. While the para-isomer presents a linear, rod-like benzamide conformation, the meta-isomer introduces an angular geometry that may differentially engage kinase hinge regions or allosteric sites. No direct head-to-head IC50 comparison for the two positional isomers has been published in the open literature [2].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Ethanesulfonyl vs. Methylsulfonyl Chain Length: Calculated Lipophilicity (XLogP3) Differentiation of Approximately 0.5–0.7 Log Units

The ethyl chain in the ethanesulfonyl group increases the calculated partition coefficient (XLogP3) by an estimated 0.5–0.7 log units compared to the corresponding methylsulfonyl analogs such as N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide. The target compound has a computed XLogP3-AA value of 5 [1], whereas methylsulfonyl-substituted congeners in the same chemotype series, such as N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896363-14-7, MW 433.4 g/mol), are predicted to exhibit XLogP3 values approximately 0.5–0.7 units lower due to the reduction of one methylene unit . This difference in lipophilicity can influence compound solubility, non-specific protein binding, and cellular permeability in whole-cell assay formats [2].

Physicochemical Profiling ADME Prediction Lipophilicity

Alkylsulfonyl vs. Dialkylsulfamoyl Substitution: Differences in Hydrogen-Bond Acceptor Count and Predicted Target Engagement Profile

The ethanesulfonyl group (–SO2–CH2CH3) in the target compound provides two strong hydrogen-bond acceptor oxygens, whereas the dimethylsulfamoyl group (–SO2–N(CH3)2) in the comparator N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 379707-57-0) introduces an additional nitrogen atom capable of acting as a weak hydrogen-bond acceptor while reducing the sulfonyl oxygen's negative charge through resonance donation from the dimethylamino group . This electronic difference modulates the charge distribution of the sulfonamide pharmacophore, which can affect binding to kinase catalytic lysine residues or the conserved Asp-Phe-Gly (DFG) motif [1]. The ethanesulfonyl group is a simpler, electronically neutral sulfone that presents a consistent H-bond acceptor geometry, whereas the dimethylsulfamoyl modification introduces conformational flexibility at the S–N bond and altered electron density .

Kinase Selectivity Sulfonamide Pharmacophore Medicinal Chemistry

Patent Landscape Context: Alkylsulfonyl-Substituted Thiazole Derivatives as Anti-HCV Agents Demonstrate the Pharmacological Relevance of This Chemotype

The compound class encompassing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide is covered by the patent family US20120122939 / EA 019357, which describes alkylsulfonyl-substituted thiazolide compounds exhibiting strong activity against hepatitis virus (HCV and HBV) [1]. While the specific CAS 896365-36-9 compound is not explicitly exemplified in the patent with quantitative antiviral EC50 or IC50 data, the patent establishes that alkylsulfonyl substitution on the N-(thiazol-2-yl)benzamide scaffold is pharmacologically relevant for antiviral activity. The broader chemotype—2,4-disubstituted thiazoles—has been independently reviewed and shown to possess multitargeted bioactivity including antitumor, antiviral, and anti-inflammatory effects [2]. This places the target compound within a validated bioactive chemical space, though target-specific quantitative differentiation from its closest analogs remains to be experimentally established [3].

Antiviral Drug Discovery Hepatitis C Virus Thiazole Pharmacophore

Recommended Application Scenarios for N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide (896365-36-9)


Kinase Inhibitor Screening Libraries Requiring Defined meta-Substituted Sulfonyl-Benzamide Topology

For academic or industrial kinase inhibitor discovery programs constructing focused screening libraries, CAS 896365-36-9 provides a specific meta-ethanesulfonyl substitution pattern that is structurally distinct from the more common para-substituted benzamide kinase inhibitor scaffolds. Its computed lipophilicity (XLogP3 = 5) and TPSA (141 Ų) place it within drug-like chemical space suitable for lead identification [1]. Users should procure this compound when their SAR hypothesis specifically requires a 3-sulfonylbenzamide vector rather than the 4-sulfonyl isomer (CAS 941959-70-2), as the two positional isomers are not interchangeable with respect to hinge-binding geometry [2].

Antiviral Drug Discovery Leveraging the Thiazole-Thiophene Chemotype with Alkylsulfonyl Modification

Programs targeting hepatitis C virus or related Flaviviridae may incorporate CAS 896365-36-9 as a screening probe based on the patent-established antiviral activity of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides [1]. The 2,5-dichlorothiophene moiety is a recognized pharmacophoric element in anti-infective thiazole derivatives, as demonstrated in the antibacterial literature for 2,4-disubstituted thiazoles containing this substituent [2]. When compared to the methylsulfonyl homologs, the ethyl chain in the ethanesulfonyl group may offer differentiated ADME properties that warrant inclusion in structure–property relationship (SPR) analyses [3].

Chemical Biology Probe Development for Target Identification via Affinity-Based Protein Profiling

The combination of a dichlorothiophene–thiazole core with a meta-ethanesulfonylbenzamide moiety creates a unique molecular recognition surface that can be exploited for target deconvolution studies. Compared to the dimethylsulfamoyl analog (CAS 379707-57-0), the simpler ethanesulfonyl group reduces the number of rotatable bonds and eliminates the conformational ambiguity associated with the S–N bond, potentially yielding a more rigid and interpretable binding mode for computational docking and structure-based design [1]. This property is advantageous when the compound is used as a starting point for affinity chromatography or photoaffinity labeling probe development.

Comparative Solubility and Formulation Studies Within a Homologous Alkylsulfonyl Series

For laboratories conducting systematic physicochemical profiling of screening compounds, CAS 896365-36-9 serves as the ethyl homolog within a methyl/ethyl alkylsulfonyl series. The computed XLogP3 difference of approximately 0.5–0.7 units relative to the methylsulfonyl congener provides a test case for evaluating the impact of incremental lipophilicity changes on kinetic solubility, non-specific protein binding, and cellular permeability in the user's specific assay system [1]. This application is particularly relevant for CROs and pharmaceutical development groups constructing in-house ADME prediction models based on experimental data from homologous compound series.

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